molecular formula C9H8ClNO4S B1423515 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride CAS No. 1097732-13-2

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride

Cat. No.: B1423515
CAS No.: 1097732-13-2
M. Wt: 261.68 g/mol
InChI Key: JDBPBDWKAGOTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO4S and a molecular weight of 261.69 g/mol . This compound is characterized by the presence of an oxazolidinone ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as triethylamine (TEA) or pyridine are used to enhance the reaction rate.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazolidinone ring provides additional stability and can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride is unique due to its combination of an oxazolidinone ring and a sulfonyl chloride group. This combination provides a versatile platform for various chemical transformations and applications in different fields of research .

Properties

IUPAC Name

4-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c10-16(13,14)8-3-1-7(2-4-8)11-5-6-15-9(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBPBDWKAGOTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under N2, chlorosulfonic acid (1.5 g, 12.87 mmol) was diluted in CCl4 (2 mL) and cooled to 0° C. Then 3-phenyl-1,3-oxazolidin-2-one (280 mg, 1.72 mmol) was diluted in CCl4 (2 mL) and added slowly to the reaction mixture. The reaction mixture was stirred for two hours at 0° C. The reaction was then slowly quenched with ice water (4 mL) and extracted with CCl4 (3×4 mL). The organic extracts were dried over sodium sulfate and concentrated to give 4-(2-oxo-1,3-oxazolidin-3-yl)-benzenesulfonyl chloride which was used without purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 4
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 5
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-(2-Oxo-1,3-oxazolidin-3-yl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.